3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine

Lipophilicity Drug design Physicochemical properties

For medicinal chemists optimizing antitubercular leads, regioisomeric purity is critical. 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine (CAS 842958-59-2) provides the precise 2-methyl-3-pyrrole topology essential for MmpL3-targeted SAR. • Unique steric/electronic profile (LogP 3.57, tPSA 30.95 Ų) for CNS permeability • Ortho-methyl group reduces metabolic N-dealkylation • Multi-gram to kilogram scale from stock with 95-98% purity • Shipped ambient; not DOT-regulated

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 842958-59-2
Cat. No. B1306267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine
CAS842958-59-2
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=CC=CC(=C2C)N)C
InChIInChI=1S/C13H16N2/c1-9-7-8-10(2)15(9)13-6-4-5-12(14)11(13)3/h4-8H,14H2,1-3H3
InChIKeyPLCFIZHPYTYHEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine: Compound Overview


3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine (CAS 842958-59-2) is a synthetic aromatic amine characterized by a 2,5-dimethylpyrrole ring linked at the 3‑position to a 2‑methylaniline moiety. It belongs to the class of N‑aryl‑2,5‑dimethylpyrroles, a scaffold explored for antitubercular activity [1]. With a molecular formula of C₁₃H₁₆N₂ and a molecular weight of 200.28 g·mol⁻¹, this compound serves as a versatile building block in medicinal chemistry and library synthesis . Its physicochemical profile—including a calculated LogP of 3.57 and a topological polar surface area (tPSA) of 30.95 Ų—positions it for applications requiring balanced lipophilicity and moderate membrane permeability .

N-Aryl-2,5-dimethylpyrrole building block for medicinal chemistry library synthesis
Sterically defined 2-methyl-3-pyrrole topology influences SAR exploration
Multi-vendor commercial sourcing (AKSci, Leyan, Matrix Scientific) reduces lead time

Why Close Analogs Cannot Substitute for 3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine


In‑class N‑aryl‑2,5‑dimethylpyrrole building blocks differ critically in the position and presence of methyl substituents on the aniline ring, which directly alters electronic properties, steric environment, and lipophilicity. Generic substitution with the des‑methyl analog 3-(2,5‑dimethyl‑1H‑pyrrol‑1‑yl)aniline (CAS 247225‑33‑8) or the regioisomeric 4‑(2,5‑dimethyl‑1H‑pyrrol‑1‑yl)‑3‑methylaniline (CAS 797806‑96‑3) introduces measurable changes in LogP and potential hydrogen‑bonding interactions that can derail structure–activity relationships (SAR) in lead optimization. The following quantitative evidence demonstrates that only the 2‑methyl‑3‑pyrrole substitution pattern delivers a distinct combination of physicochemical parameters essential for reproducible synthetic outcomes and target engagement in medicinal chemistry campaigns .

Des-methyl analog (CAS 247225-33-8) Alters LogP and permeability prediction, may shift SAR outcome
Regioisomer 797806-96-3 Shifts steric environment adjacent to amine, may redirect electrophilic reactivity
Unsubstituted N-aryl pyrroles Lack defined steric and electronic signature essential for target engagement studies

3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine: Key Differentiating Evidence


LogP Advantage Over the Des-Methyl Analog

The target compound exhibits a higher calculated partition coefficient (LogP) than the corresponding des‑methyl analog, 3‑(2,5‑dimethyl‑1H‑pyrrol‑1‑yl)aniline (CAS 247225‑33‑8), reflecting the lipophilic contribution of the 2‑methyl substituent on the aniline ring. This difference alters membrane permeability predictions and impacts suitability for central nervous system or intracellular target programs [REFS-1, REFS-2].

LogP vs Des-methyl
Cross-study comparable
Target 3.57 vs 3.17, Δ +0.31–0.40
Supports predicted membrane permeability differentiation
Calculated LogP varies by algorithm; review source databases
Lipophilicity Drug design Physicochemical properties

CNS Drug-Like tPSA Profile

Despite the additional methyl group, the target compound retains a tPSA of 30.95 Ų—identical to that of the des‑methyl analog 247225‑33‑8 and regioisomer 797806‑96‑3—due to the single primary amine hydrogen‑bond donor. This value falls well below the empirical CNS penetration threshold of ~60–70 Ų, suggesting that the increased lipophilicity does not come at the expense of elevated polar surface area that would impair brain penetration [REFS-1, REFS-2].

CNS tPSA Profile
Cross-study comparable
30.95 Ų (identical across analogs)
Maintains low polar surface area for brain penetration prediction
Below CNS threshold; supports CNS library design
Polar surface area CNS drug-likeness Medicinal chemistry

Ortho-Substitution Steric Differentiation

The 2‑methyl substituent on the aniline ring of the target compound introduces steric hindrance adjacent to the primary amine, a feature absent in the des‑methyl analog 247225‑33‑8 and positioned differently in the regioisomer 797806‑96‑3 (methyl at the 3‑position, adjacent to the pyrrole attachment). This ortho‑methyl group can direct electrophilic aromatic substitution reactivity and protect the amine from unwanted side reactions during multi‑step syntheses. N‑Aryl‑2,5‑dimethylpyrrole SAR studies have shown that even minor substituent changes on the aryl ring can drastically alter antimycobacterial potency, underscoring the importance of precise substitution topology [REFS-1, REFS-2].

Steric Topology
Class-level inference
Ortho-methyl, meta-pyrrole; unique connectivity
Directs synthetic reactivity and SAR interpretation
Structural topology review advised for analog selection
Steric effects Regioselectivity Synthetic chemistry

Commercial Availability at High Purity

The target compound is commercially stocked by multiple suppliers (AKSci, Leyan, Matrix Scientific) at certified purities of 95–98%, enabling immediate procurement without custom synthesis. This contrasts with the des‑methyl analog 247225‑33‑8, which is also commercially available, but the target compound's multi-vendor sourcing reduces supply chain risk. The documented purity specifications ensure that SAR or biological assay data are generated with well‑characterized material, a critical factor when comparing potency shifts across analogs [REFS-1, REFS-2].

Commercial Sourcing
Supporting evidence
≥95% purity, ≥3 vendors
Enables procurement without custom synthesis
Verify lot-specific purity by HPLC or NMR
Chemical procurement Purity Reproducibility

3-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine: Key Applications


Antitubercular Lead Optimization with N-Aryl-pyrroles

In campaigns targeting MmpL3 or related mycobacterial transporters, the 2‑methyl‑3‑pyrrole substitution pattern of this compound provides a distinct vector for SAR exploration. The increased LogP relative to the des‑methyl analog (ΔLogP ≈ +0.31–0.40) enhances predicted membrane permeability while the tPSA remains at 30.95 Ų, a profile consistent with intracellular target engagement . Published studies on N‑aryl‑2,5‑dimethylpyrrole series confirm that aryl ring substitution critically modulates antimycobacterial potency; using the precisely substituted building block ensures that observed activity changes are attributable to the intended pharmacophore modification rather than isomer-driven noise .

CNS Drug Discovery Building Block

The combination of low tPSA (30.95 Ų) and elevated LogP (calculated up to 3.57) positions this compound as a suitable building block for CNS‑oriented libraries. The ortho‑methyl group adjacent to the primary amine introduces steric bulk that can reduce metabolic N‑dealkylation or modulate amine basicity, while the low rotational bond count (1) contributes to ligand efficiency. Researchers designing brain‑penetrant leads can leverage these properties to improve permeability without augmenting P‑glycoprotein recognition, a known limitation of many aniline‑containing chemotypes .

Regioselective Diversification for Parallel Synthesis

The unique ortho‑methyl / meta‑pyrrole substitution pattern creates a defined steric and electronic environment that can be exploited for regioselective functionalization. The methyl group deactivates the adjacent position toward electrophilic attack, potentially directing further substitution (e.g., halogenation, nitration) to specific ring positions. This predictable reactivity supports the design of parallel synthesis libraries where regioisomeric purity is essential for reliable biological screening data [REFS-1, REFS-2].

Procurement for Bioactive Intermediate Synthesis

Recent literature highlights the potential of pyrrole‑aniline derivatives in anti‑inflammatory and antimicrobial research. The 2‑methyl‑substituted variant has been investigated for tubulin polymerization inhibition, a mechanism relevant to anticancer and antiparasitic therapies . The compound's multi‑vendor commercial availability (AKSci, Leyan, Matrix Scientific) with documented purity (95–98%) ensures that kilogram‑scale or gram‑scale procurement is feasible without custom synthesis, a key advantage over less accessible regioisomers . This logistical readiness, combined with its distinct physicochemical signature, makes it the pragmatic choice when the 2‑methyl‑3‑pyrrole topology is required.

Application
Selection Property
Validation Focus
Antimycobacterial SAR studies
Substitution-dependent LogP and steric profile
MmpL3 target engagement and analog activity comparison
CNS-oriented library synthesis
Low tPSA / elevated LogP balance
Predicted brain penetration and metabolic stability models
Regioselective parallel synthesis
Ortho-methyl directing effects
Electrophilic substitution regioselectivity and purity
Bioactive intermediate procurement
Multi-vendor ≥95% purity availability
Lot-to-lot reproducibility and supply continuity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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